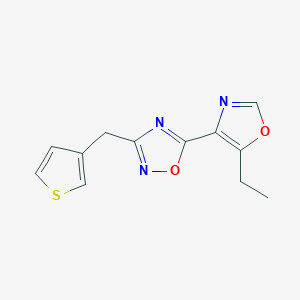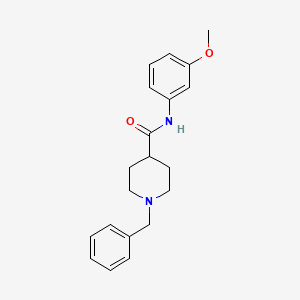
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as AG-3-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity by N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea results in the disruption of various signaling pathways, leading to the inhibition of cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit CK2 activity, resulting in the inhibition of cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage of this compound is its potent inhibitory activity against protein kinase CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several future directions for scientific research. One direction is to further investigate its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, further studies can be conducted to investigate the anti-inflammatory and neuroprotective effects of this compound, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Furthermore, future research can be conducted to explore the potential of this compound as a tool for studying the role of CK2 in various cellular processes.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea involves the condensation of 3,4-dichloroaniline and 3,5-dimethoxyaniline with urea in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity has been shown to have antitumor effects, making N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-11-5-10(6-12(8-11)22-2)19-15(20)18-9-3-4-13(16)14(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSODOQJYIGRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

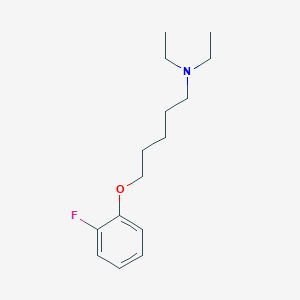
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
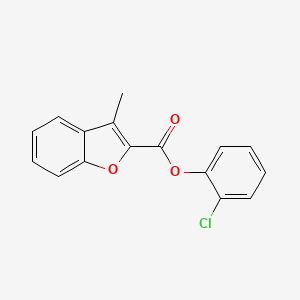
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
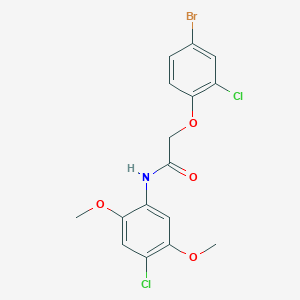
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

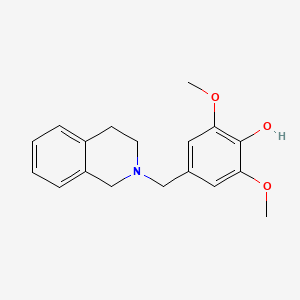
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)

